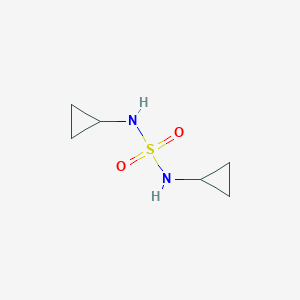![molecular formula C18H13N3OS B14197445 N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-10-5](/img/structure/B14197445.png)
N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a phenoxyphenyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[2,3-d]pyrimidin-4-ones . Another method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This includes using scalable reaction conditions, such as refluxing with appropriate solvents and using desiccants like calcium chloride to ensure the complete cyclization of intermediates .
化学反应分析
Types of Reactions: N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups (if present) to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxyphenyl moiety.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Industry: The compound’s unique structure makes it valuable for developing new materials with specific properties.
作用机制
The mechanism of action of N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves the inhibition of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial death. This makes it a promising candidate for combination therapies targeting energy metabolism in tuberculosis treatment .
相似化合物的比较
- **N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core and exhibit similar biological activities.
属性
CAS 编号 |
917909-10-5 |
|---|---|
分子式 |
C18H13N3OS |
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13N3OS/c1-2-6-13(7-3-1)22-16-9-5-4-8-15(16)21-17-14-10-11-23-18(14)20-12-19-17/h1-12H,(H,19,20,21) |
InChI 键 |
BDWIZJASEZDGDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


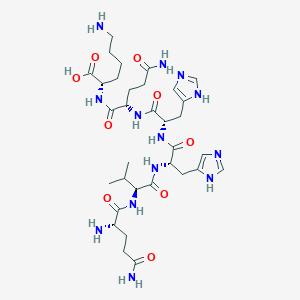

![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)

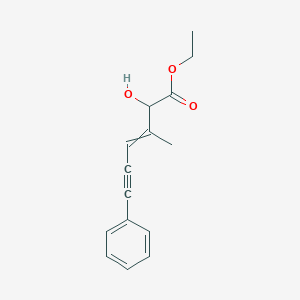

![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
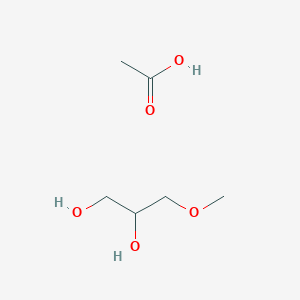

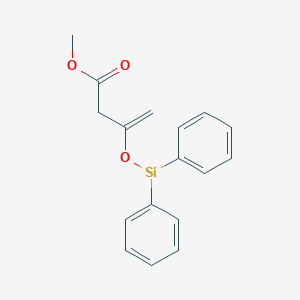
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
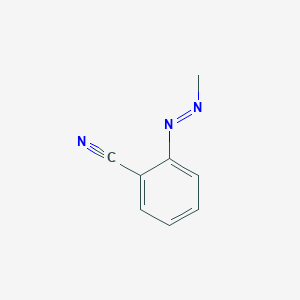
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
